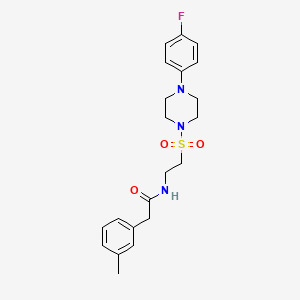

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA is a member of the piperazine family of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Anti-tumor Activities

Novel isoxazole compounds synthesized using a key intermediate related to the compound of interest demonstrated better anti-tumor activities in preliminary tests. This highlights the potential of such compounds in the development of new anti-tumor agents (Qi Hao-fei, 2011).

Antibacterial, Antifungal, and Anthelmintic Activity

Benzyl and sulfonyl derivatives of similar compounds have been screened for their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, indicating their potential in treating various infections (G. Khan et al., 2019).

Antibacterial Evaluation of Isoxazolinyl Oxazolidinones

Isoxazolinyl oxazolidinones derivatives, related to the compound , have been synthesized and evaluated for their in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds showed lower MIC values compared to linezolid, indicating their effectiveness as antibacterial agents (V. Varshney et al., 2009).

Synthesis of N-substituted Acetamide Derivatives

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds were moderate inhibitors but showed relatively more activity against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Synthesis of Flunarizine and Its (Z)-isomer

Research on the synthesis of flunarizine, a drug belonging to calcium channel blockers, involves similar chemical processes to those used in synthesizing the compound of interest. Such research underscores the importance of these compounds in the development of drugs for treating migraines, dizziness, and other conditions (R. N. Shakhmaev et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . This selectivity could be due to differences in the binding sites of the compound in ENT1 and ENT2 .

Biochemical Pathways

The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis. This can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides .

Pharmacokinetics

The solubility of similar compounds in dmso and water might give some indication of its potential bioavailability .

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis, potentially affecting various cellular processes. The exact molecular and cellular effects would depend on the specific context, such as the type of cell and its metabolic state .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interaction with ENTs. The presence of other molecules could also influence its action, for instance, by competing for the same binding sites .

properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-17-3-2-4-18(15-17)16-21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-7-5-19(22)6-8-20/h2-8,15H,9-14,16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLEUVXDQMGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-phenylprop-2-enamide](/img/structure/B2778045.png)

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2778046.png)

![N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2778047.png)

![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778050.png)

![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)